(5-Amino-2-chlorophenyl)(morpholino)methanone
Description
(5-Amino-2-chlorophenyl)(morpholino)methanone (CAS: 926234-54-0) is a morpholine-containing aromatic ketone with a molecular weight of 240.69 g/mol and a purity of 98% . It belongs to the quinone and derivatives class, characterized by a morpholino group attached to a methanone scaffold substituted with a 5-amino-2-chlorophenyl moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules .
Properties
IUPAC Name |
(5-amino-2-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAMIDPBSIHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-chlorophenyl)(morpholino)methanone typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-chlorophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
(5-Amino-2-chlorophenyl)(morpholino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2-chlorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Comparable Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Biological Relevance | Synthesis Method | Reference |
|---|---|---|---|---|---|---|
| (5-Amino-2-chlorophenyl)(morpholino)methanone | 5-NH₂, 2-Cl | 240.69 | Morpholine, ketone, aromatic amine | Pharmaceutical intermediate | Acylation of morpholine with nitrobenzoyl chloride followed by reduction | |
| (3-Amino-2-fluorophenyl)(morpholino)methanone | 3-NH₂, 2-F | 238.25 | Morpholine, ketone, aromatic amine | Intermediate for antitumor agents | Acylation with 2-fluoro-3-nitrobenzoyl chloride, Zn/NH₄HCO₂ reduction | |
| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | 2,3-Cl, 4-SO₂Et | 352.20 | Morpholine, sulfonyl, dichloro | Agrochemical research (herbicide intermediate) | Sulfonation and chlorination of precursor | |
| (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone | 5-Br, 2-F, 3-CH₃ | 302.15 | Morpholine, bromo, fluoro | Antimicrobial studies | Halogenation of methyl-substituted precursor | |
| (2-Amino-5-chlorophenyl)cyclohexylmethanone | 2-NH₂, 5-Cl | 237.72 | Cyclohexyl, ketone, aromatic amine | Anticonvulsant analogs | Friedel-Crafts acylation with cyclohexanecarbonyl chloride |
Substituent Position and Electronic Effects
- Positional Isomerism: The target compound (5-amino-2-chlorophenyl) differs from its isomer (2-amino-5-chlorophenyl)(morpholino)methanone () in substituent placement. The amino group at position 5 (vs. position 2) alters electronic distribution, enhancing resonance stabilization of the aromatic ring .
- Halogen vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Biological Activity
(5-Amino-2-chlorophenyl)(morpholino)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an amino group, a chlorophenyl moiety, and a morpholino group attached to a methanone functional group. Its molecular formula is with a molecular weight of approximately 206.24 g/mol.
Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the chlorophenyl and morpholino groups may enhance its ability to inhibit tumor growth.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.
- Neuropharmacological Effects : The compound may interact with central nervous system targets, potentially offering therapeutic benefits for neurological disorders.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
- Interference with Cellular Signaling Pathways : By disrupting key signaling pathways, the compound may induce apoptosis in cancer cells.
Case Studies
- Anticancer Activity
-
Antimicrobial Efficacy
- Research on structurally related compounds revealed promising antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. This suggests that this compound may also possess significant antimicrobial properties.
- CNS Activity
Comparative Analysis with Structural Analogues
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(2-Amino-4-chlorophenyl)ethanone | 39061-72-8 | 0.88 | Contains an amino group and chlorophenyl structure |
| (5-Chloro-2-(methylamino)phenyl)(phenyl)methanone | 1022-13-5 | 0.86 | Features methylamino substitution |
| (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone | 60773-49-1 | 0.84 | Bromine substitution instead of chlorine |
| (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone | 2011-66-7 | 0.82 | Contains nitro group which may enhance activity |
This table illustrates the structural similarities and variations among compounds related to this compound, highlighting how different substitutions can influence biological activity.
Q & A
Q. What are the established synthetic routes for (5-Amino-2-chlorophenyl)(morpholino)methanone?
The compound is typically synthesized via condensation reactions involving morpholine derivatives and substituted benzophenones. For example, a protocol involves reacting morpholine with a 5-amino-2-chlorobenzoyl chloride intermediate under reflux conditions in aprotic solvents like chloroform, followed by catalytic piperidine to drive the reaction . Alternative methods use palladium-catalyzed coupling or silylene transfer reactions for constructing the morpholino-methanone scaffold .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR : To confirm the presence of the morpholino ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl groups) .
- HPLC : For purity assessment, especially to detect impurities like unreacted 2-amino-5-chlorobenzophenone (CAS 719-59-5) .
- Melting Point Analysis : Reported mp ranges (e.g., 96–100°C) can validate crystallinity .
Q. What is the role of the morpholino group in the compound's reactivity?
The morpholino group acts as an electron-donating moiety, enhancing solubility in polar solvents and stabilizing intermediates during reactions. Its conformational flexibility also facilitates interactions in catalytic systems, such as palladium-mediated cross-couplings .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance synthesis efficiency?
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in coupling reactions, as demonstrated in morpholino-cyclopropane syntheses (53% yield with preparative column chromatography) .
- Solvent Selection : Refluxing in chloroform with piperidine as a base minimizes side reactions .
- Reaction Time : Extended reflux durations (1.5–2 hours) ensure complete conversion, as seen in chalcone derivatization studies .
Q. How to address discrepancies in reported melting points or spectral data?
Variations may arise from:
- Polymorphism : Recrystallization from methanol vs. ethanol can yield different crystalline forms .
- Impurities : Trace by-products (e.g., 2-amino-2',5-dichlorobenzophenone, CAS 1022-13-5) may alter mp. Use HPLC with reference standards (e.g., EP Impurity A) for resolution .
- Synthetic Conditions : Differences in solvent purity or catalytic systems (e.g., Pd vs. Ni catalysts) impact spectral profiles .
Q. What strategies minimize by-product formation during synthesis?
- Temperature Control : Avoid exceeding 80°C to prevent decomposition of the morpholino group .
- Catalytic Additives : Piperidine (0.02 mmol) reduces side reactions in chalcone syntheses .
- Purification : Silica gel chromatography (hexanes/EtOAc 4:1) effectively isolates the target compound from dimers or oxidized by-products .
Q. What mechanistic insights exist for palladium-catalyzed reactions involving morpholino methanones?
Palladium facilitates C–C bond formation via oxidative addition into aryl halides, followed by transmetallation with morpholino-methanone intermediates. Studies on silacyclopropanes suggest that electron-rich ligands (e.g., PPh₃) stabilize Pd(0) intermediates, enhancing catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
